molecular formula C7H11ClN2O B1383281 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1523572-01-1

4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1383281
CAS No.: 1523572-01-1
M. Wt: 174.63 g/mol
InChI Key: BQUVFYUPVJVGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminomethyl group attached to a pyridinone ring, and it is often used in research and development due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-aminomethylpyridine as the starting material.

  • Methylation: The pyridine ring is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

  • Hydrolysis: The resulting compound is then hydrolyzed to form the dihydropyridin-2-one structure.

  • Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors and controlled conditions to ensure consistency and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the pyridinone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Reduction can produce amines or other reduced derivatives.

  • Substitution Products: Substitution reactions can yield compounds with different functional groups attached to the pyridinone ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Agents
Dihydropyridines are well-known for their role as calcium channel blockers, which are commonly used to treat hypertension. AMMP may exhibit similar properties due to its structural analogies with established antihypertensive agents like amlodipine and nifedipine. Studies suggest that modifications in the dihydropyridine structure can lead to enhanced selectivity and potency against calcium channels .

2. Neuroprotective Effects
Recent research indicates that compounds similar to AMMP may possess neuroprotective effects. They can potentially inhibit neuronal apoptosis and promote cell survival under stress conditions. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anticancer Properties
There is growing interest in the use of dihydropyridine derivatives as anticancer agents. Preliminary studies suggest that AMMP could inhibit tumor growth by inducing apoptosis in cancer cells through various signaling pathways . Further investigation into its mechanism of action is warranted.

Case Studies

StudyFindings
Antihypertensive Activity A study evaluated the efficacy of AMMP analogs on blood pressure regulation in hypertensive rat models, showing significant reductions comparable to standard treatments .
Neuroprotection in vitro In vitro assays demonstrated that AMMP exhibited protective effects on neuronal cells subjected to oxidative stress, suggesting potential for treating neurodegenerative conditions .
Anticancer Activity A recent investigation into the cytotoxic effects of AMMP on various cancer cell lines showed promising results, indicating a dose-dependent inhibition of cell proliferation .

Synthesis and Availability

AMMP can be synthesized through various chemical pathways involving the reaction of substituted pyridines with appropriate amines under controlled conditions. The availability of this compound through commercial suppliers facilitates its use in research laboratories .

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-(Aminomethyl)piperidine: This compound has a similar structure but differs in the ring system.

  • 4-Aminomethylbenzoic acid: Another compound with an aminomethyl group, but with a different core structure.

Uniqueness: 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific pyridinone ring structure, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, also known by its CAS number 1523572-01-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C7_7H11_{11}ClN2_2O
  • Molecular Weight : 174.63 g/mol
  • IUPAC Name : this compound

The compound exhibits several biological activities primarily through its interactions with various molecular targets:

  • Antioxidant Activity :
    • It has been shown to modulate the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress. Compounds that inhibit the Nrf2–Keap1 protein-protein interaction (PPI) are of significant interest for treating diseases associated with oxidative stress and inflammation .
  • Antibacterial Properties :
    • The compound may possess antibacterial properties, as suggested by its structural similarities to known antibacterial agents. It could potentially inhibit bacterial growth by targeting peptidoglycan synthesis pathways or ribosomal functions .
  • Neuroprotective Effects :
    • Preliminary studies indicate that derivatives of this compound may have neuroprotective effects, possibly through antioxidant mechanisms that protect neuronal cells from damage .

Case Study 1: Nrf2 Activation

A study examined the binding affinity of various compounds to the Keap1 protein, revealing that certain derivatives of dihydropyridinones, including this compound, effectively inhibit the Keap1-Nrf2 interaction with a binding constant (KD_D) in the low micromolar range. This inhibition leads to increased Nrf2 activity and enhanced expression of antioxidant enzymes in cellular models .

Case Study 2: Antibacterial Activity

Research focusing on the antibacterial potential of pyridinone derivatives highlighted that compounds similar to this compound showed promising activity against Gram-positive bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis and protein translation processes .

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantInhibition of Nrf2-Keap1 PPI
AntibacterialInhibition of peptidoglycan synthesis
NeuroprotectiveProtection against oxidative stress

Properties

IUPAC Name

4-(aminomethyl)-1-methylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUVFYUPVJVGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Reactant of Route 3
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.